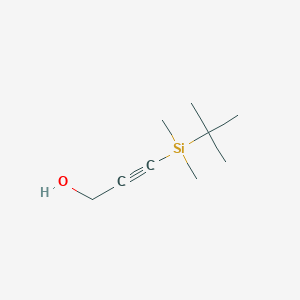

![molecular formula C7H5ClN2OS B180012 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 178449-63-3](/img/structure/B180012.png)

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

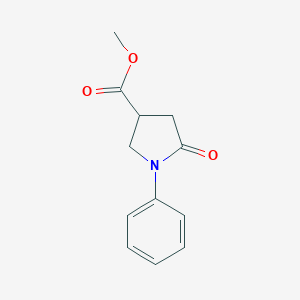

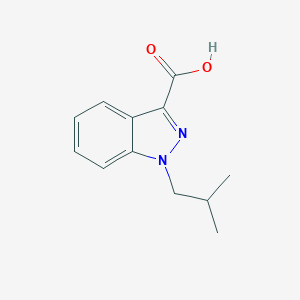

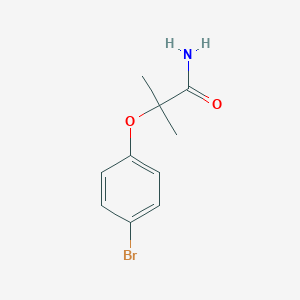

“6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2OS . It’s a derivative of imidazothiazole .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The average mass of the molecule is 200.645 Da .Applications De Recherche Scientifique

Synthetic Utilities in Heterocyclic Chemistry

Heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, are crucial in the synthesis of diverse organic molecules. Their utility spans the synthesis of benzimidazoles, quinoxalines, and diazepines, highlighting their versatility in creating pharmacologically relevant structures. The condensation of o-phenylenediamines with electrophilic reagents, a process relevant to the synthesis of such compounds, underscores their importance in medicinal chemistry for developing therapeutic agents with antihypertensive, diuretic, and antitumor properties (Ibrahim, 2011).

Role in Anticancer Research

The Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, is pivotal in generating biologically active molecules, including imidazo[2,1-b][1,3]thiazole derivatives. This reaction's adaptability has led to the development of compounds demonstrating significant anticancer activity, targeting various cancer biomarkers such as DNA, microtubules, and kinases (Tokala, Bora, & Shankaraiah, 2022). This highlights the potential of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde in cancer research, offering a scaffold for synthesizing novel anticancer agents.

Electrophilic Substitution Reactions

In the synthesis of phosphorus-containing heterocycles, the electrophilic substitution reaction plays a critical role. The ability to introduce various electrophiles into heterocyclic compounds, including imidazo[2,1-b][1,3]thiazoles, underlines the compound's significance in creating molecules with potential insecticidal, herbicidal, and therapeutic applications. The versatility in functionalization allows for the exploration of new biological activities and the development of compounds with enhanced pharmacological profiles (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Applications in Medicinal Chemistry

Benzothiazoles and their derivatives, structurally related to 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde, have been extensively studied for their medicinal properties. They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural versatility of benzothiazoles allows for their use in designing novel therapeutic agents, indicating the potential applications of the compound for developing new drugs (Bhat & Belagali, 2020).

Propriétés

IUPAC Name |

6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNCCGDAPCLMRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(N12)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443045 |

Source

|

| Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde | |

CAS RN |

178449-63-3 |

Source

|

| Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)